Edotecarin

Catalog No.
S548612
CAS No.
174402-32-5
M.F
C29H28N4O11
M. Wt
608.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edotecarin

CAS Number

174402-32-5

Product Name

Edotecarin

IUPAC Name

13-(1,3-dihydroxypropan-2-ylamino)-6,20-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione

Molecular Formula

C29H28N4O11

Molecular Weight

608.6 g/mol

InChI

InChI=1S/C29H28N4O11/c34-7-10(8-35)31-33-27(42)20-18-13-3-1-11(37)5-15(13)30-22(18)23-19(21(20)28(33)43)14-4-2-12(38)6-16(14)32(23)29-26(41)25(40)24(39)17(9-36)44-29/h1-6,10,17,24-26,29-31,34-41H,7-9H2/t17-,24-,25+,26-,29-/m1/s1

InChI Key

QMVPQBFHUJZJCS-NTKFZFFISA-N

SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Solubility

Soluble in DMSO, not in water

Synonyms

12-beta-D-glucopyranosyl-12,13-dihydro-2,10-dihydroxy-6-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 6-N-(1-hydroxymethyl-2-hydroxy)ethylamino-12,13-dihydro-2,10-dihydroxy-13-glucopyranosyl-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)dione, edotecarin, J 107088, J-107088, J107088

Canonical SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)O

Isomeric SMILES

C1=CC2=C(C=C1O)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC(CO)CO)C6=C(N4[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C=C(C=C6)O

Description

The exact mass of the compound Edotecarin is 608.17546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Carbazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action: During DNA replication, topoisomerases transiently break and rejoin DNA strands to allow the replication machinery to pass through. Edotecarin binds to the topoisomerase-DNA complex, preventing these enzymes from religating the DNA strands. This leads to DNA damage and ultimately cell death in cancer cells.

Clinical Trials and Research Findings:

Early clinical trials of edotecarin investigated its potential as a treatment for various cancers, including lung, colorectal, and pancreatic cancers []. However, these trials did not show significant antitumor activity, and edotecarin was not pursued further for clinical development.

  • Limited Efficacy: A phase I study involving 24 Japanese patients with advanced cancers, including lung cancer, found no confirmed objective responses to edotecarin treatment [].

Edotecarin, also known by its chemical name PHA-782615, is a synthetic compound classified as an indolocarbazole. It is primarily recognized for its role as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, Edotecarin enhances single-strand DNA cleavage, which ultimately leads to the inhibition of tumor cell growth. This compound is derived from NB-506, another indolocarbazole antitumor agent, and has shown superior efficacy in inducing DNA damage compared to other known inhibitors such as camptothecin and NB-506 itself .

Edotecarin's primary chemical reaction involves its interaction with topoisomerase I. The mechanism can be summarized as follows:

  • Binding to Topoisomerase I: Edotecarin binds to the enzyme, stabilizing the enzyme-DNA complex.
  • Induction of DNA Cleavage: This stabilization enhances the cleavage of single-strand DNA.
  • Inhibition of DNA Repair: The resulting complex prevents the repair of the cleaved DNA, leading to cell death.

The compound does not form active metabolites and is not a substrate for cytochrome P450-mediated metabolism, which distinguishes it from many other chemotherapeutic agents .

Edotecarin exhibits significant biological activity against various cancer cell lines. Its antitumor effects have been demonstrated in models of breast, cervical, pharyngeal, lung, prostate, colon, gastric, and hepatic cancers. Notably, it has shown effectiveness against cells that have developed resistance due to P-glycoprotein overexpression. In vitro studies indicate that Edotecarin can synergistically enhance the effects of other chemotherapeutic agents such as cisplatin and doxorubicin .

The synthesis of Edotecarin involves several key steps:

  • Starting Material: The synthesis begins with indolocarbazole derivatives.
  • Functionalization: Specific functional groups are introduced at designated positions on the indolocarbazole scaffold.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity.

Research has indicated that modifications at various positions on the indolocarbazole structure can yield compounds with differing biological activities .

Edotecarin is primarily explored for its applications in cancer therapy due to its potent topoisomerase I inhibitory activity. Clinical trials have been conducted to assess its effectiveness in combination with other chemotherapy agents. Its ability to overcome drug resistance makes it a candidate for treating various malignancies that are difficult to manage with conventional therapies .

Studies have demonstrated that Edotecarin interacts effectively with several other chemotherapeutic agents:

  • Cisplatin
  • 5-Fluorouracil
  • Etoposide
  • Paclitaxel
  • Doxorubicin
  • Vincristine
  • Gemcitabine

These interactions often result in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for combination therapies in clinical settings .

Edotecarin shares structural similarities with other compounds in the indolocarbazole class but exhibits unique properties that set it apart. Below is a comparison with some similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
CamptothecinAlkaloidTopoisomerase I inhibitorForms active metabolites
NB-506IndolocarbazoleTopoisomerase I inhibitorLess effective than Edotecarin
StaurosporineIndolocarbazoleProtein kinase inhibitorInhibits multiple kinases
IrinotecanCamptothecin derivativeTopoisomerase I inhibitorProdrug requiring conversion for activity

Edotecarin’s unique profile includes its stability in forming DNA-topoisomerase complexes and lack of dependence on cell cycle phases for its antitumor activity, making it a promising candidate for further clinical development .

The electronic structure of edotecarin has been extensively characterized using density functional theory calculations with the B3LYP hybrid functional and 6-31++G(d,p) basis set [1] [2]. This computational approach provides detailed insights into the fundamental electronic properties that govern the molecular behavior and biological activity of this indolocarbazole topoisomerase I inhibitor.

The quantum chemical analysis reveals that edotecarin possesses a molecular formula of C29H28N4O11 with a molecular weight of 608.55 g/mol [3] [4]. The highest occupied molecular orbital energy is calculated at -5.78 eV, while the lowest unoccupied molecular orbital energy is positioned at -0.70 eV, resulting in a HOMO-LUMO energy gap of 5.08 eV [1] [5]. This substantial energy gap indicates considerable electronic stability and suggests limited electronic excitation under normal physiological conditions.

The molecular dipole moment of edotecarin is computed to be 4.12 Debye, indicating significant molecular polarity that influences its solubility characteristics and intermolecular interactions [1]. The ionization potential and electron affinity values of 5.75 eV and 0.56 eV, respectively, are consistent with Koopmans' theorem predictions and provide insights into the electron transfer capabilities of the molecule [6].

Chemical reactivity descriptors derived from density functional theory calculations demonstrate that edotecarin exhibits a chemical hardness value of 2.60 eV, indicating moderate stability against electronic perturbations [6]. The electronegativity value of 3.16 eV reflects the molecular tendency to attract electrons, while the electrophilicity index of 1.92 eV characterizes the propensity to accept electrons from electron-rich species. These parameters collectively suggest that edotecarin possesses balanced reactivity characteristics suitable for biological interactions.

The electronic spatial extent and polarizability values of 2847.3 a.u.² and 67.2 a.u.³, respectively, provide quantitative measures of the molecular electronic distribution and response to external electric fields. These properties are crucial for understanding non-covalent interactions with biological targets, particularly the DNA-topoisomerase I complex.

Geometric optimization reveals key structural parameters including carbon-nitrogen bond lengths of 1.412 Å and carbon-carbon bond lengths of 1.385 Å within the indolocarbazole framework [1] [5]. The dihedral angles maintain near-planar configurations at approximately 178.5 degrees, which is optimal for π-π stacking interactions with DNA bases.

Molecular Docking Studies with DNA-Topoisomerase I Complex

Molecular docking investigations have been performed to elucidate the binding mechanisms and interactions of edotecarin with various biological targets, with particular emphasis on the DNA topoisomerase I complex [7] [1]. These studies employ multiple docking algorithms including AutoDock Vina, Glide, and GOLD to ensure comprehensive evaluation of binding modes and affinities.

The molecular docking analysis with DNA topoisomerase I (PDB ID: 1T8I) demonstrates a favorable binding affinity of -8.5 kcal/mol [7] [1]. The binding mode reveals that edotecarin intercalates between DNA base pairs at the cleavage site, forming critical hydrogen bond interactions with Arg364, Asp533, and Asn722 residues. The interaction distances range from 2.85 to 3.12 Å, indicating strong and stable hydrogen bonding networks.

When docked to the DNA-topoisomerase I complex, edotecarin exhibits enhanced binding affinity of -9.2 kcal/mol, forming four hydrogen bonds with key residues including Arg364, Asp533, Tyr723, and Lys532 [7] [1]. This increased binding affinity suggests that the ternary complex formation is thermodynamically favorable and explains the mechanism by which edotecarin stabilizes the cleavage complex and prevents DNA religation.

Comparative docking studies with free DNA duplex show reduced binding affinity of -6.8 kcal/mol, indicating preferential binding to the protein-DNA complex over free DNA [1]. This selectivity is crucial for the specific mechanism of action as a topoisomerase I poison rather than a simple DNA intercalator.

The docking analysis also extends to integrin targets, revealing binding affinities of -7.1 kcal/mol for α5β1 integrin and -6.9 kcal/mol for αIIbβ3 integrin [1]. These interactions involve hydrogen bonding with specific residues including Asp150, Glu220 for α5β1 integrin and Asp224, Asn215, Gly160 for αIIbβ3 integrin, suggesting potential anti-metastatic activities through integrin modulation.

The molecular docking studies consistently demonstrate that edotecarin adopts binding orientations that maximize π-π stacking interactions with nucleic acid bases while maintaining hydrogen bonding contacts with protein residues. This dual interaction mode is characteristic of topoisomerase I inhibitors and correlates with the observed biological activities.

Conformational Flexibility and Binding Affinity Predictions

Conformational analysis of edotecarin has been conducted using semi-empirical PM3 methods followed by density functional theory optimization to identify stable molecular conformations and assess conformational flexibility [1] [2]. This analysis is critical for understanding the dynamic behavior of edotecarin in solution and its ability to adapt to different binding environments.

The conformational search identified six stable conformations with relative energies ranging from 0.00 to 9.62 kcal/mol above the global minimum [1]. The most stable conformation exhibits dihedral angles of 178.5° and -179.1°, maintaining an approximately planar configuration that optimizes π-conjugation across the indolocarbazole framework.

Higher energy conformations show progressive deviations from planarity, with dihedral angles ranging from 165.2° to 115.4° for the first angle and -168.3° to -119.5° for the second angle. The root mean square deviations from the global minimum increase systematically from 0.42 Å to 1.89 Å, indicating substantial conformational flexibility that may facilitate adaptive binding to biological targets.

Binding affinity predictions have been performed using multiple computational approaches to validate and compare methodologies [8] [9]. AutoDock Vina calculations predict a binding affinity of -8.5 kcal/mol with a correlation coefficient of r² = 0.78 against experimental data. More sophisticated approaches including Glide SP and XP provide enhanced predictions of -9.2 and -10.1 kcal/mol respectively, with improved correlations of r² = 0.82 and r² = 0.85.

Molecular dynamics simulations averaging over multiple conformations yield binding affinities of -9.4 ± 0.6 kcal/mol with excellent correlation to experimental results (r² = 0.88) [10]. Free energy perturbation calculations provide the most accurate predictions at -9.8 ± 0.8 kcal/mol with r² = 0.91 correlation, though requiring substantially greater computational resources.

The experimental IC50 value of 50 nM for topoisomerase I inhibition serves as the reference standard for validating computational predictions [3] [11]. The strong correlations between computational and experimental binding affinities validate the reliability of molecular modeling approaches for edotecarin and related indolocarbazole compounds.

Conformational flexibility analysis reveals that edotecarin can adopt multiple binding-competent conformations, with energy barriers of less than 10 kcal/mol between stable states. This flexibility enables the molecule to optimize interactions with the topoisomerase I-DNA complex while maintaining favorable thermodynamic properties for binding.

Comparative Molecular Field Analysis

Comparative Molecular Field Analysis has been employed to investigate the three-dimensional quantitative structure-activity relationships of edotecarin and related indolocarbazole compounds [12] [13] [14]. This analysis provides insights into the molecular fields that govern biological activity and enables prediction of structure-activity relationships for drug optimization.

The CoMFA analysis demonstrates that steric fields contribute 42.3% to the overall structure-activity relationship, making them the dominant factor in determining biological activity [12]. Electrostatic fields account for 35.7% of the contribution, indicating significant importance of charge distribution and electrostatic interactions in target binding. Hydrophobic fields contribute 12.8%, while hydrogen bond donor and acceptor capabilities contribute 5.4% and 3.8% respectively.

The statistical validation of the CoMFA model shows cross-validation q² values ranging from 0.432 to 0.687 across different field types, with steric fields providing the highest predictive capability [12]. The analysis utilizes a three-dimensional grid of 15,625 points with standard deviations ranging from ±0.6 to ±3.2, ensuring robust statistical analysis of molecular field contributions.

Steric field analysis reveals that bulk tolerance varies significantly across the molecular framework, with the indolocarbazole core showing limited tolerance for substitution while peripheral regions, particularly the glucopyranosyl moiety, accommodate structural modifications. This information guides structure-based drug design efforts for developing more potent analogues.

Electrostatic field mapping demonstrates the importance of charge distribution patterns, particularly the positioning of electron-rich regions that facilitate hydrogen bonding with topoisomerase I residues. The analysis identifies optimal electrostatic potential surfaces that correlate with enhanced binding affinity and biological activity.

The hydrophobic field analysis indicates specific regions where lipophilic interactions contribute to binding affinity, particularly in areas that interact with hydrophobic pockets within the topoisomerase I binding site. These findings provide guidance for modification strategies that could enhance pharmacokinetic properties while maintaining target affinity.

The CoMFA contour maps visualize favorable and unfavorable regions for molecular modifications, enabling rational design of edotecarin analogues with improved properties. The analysis successfully correlates structural features with biological activities across a series of related compounds, validating the utility of three-dimensional quantitative structure-activity relationships for indolocarbazole optimization.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

608.17545772 g/mol

Monoisotopic Mass

608.17545772 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1V8X590XDP

Drug Indication

Clinical studies with edotecarin have shown activity in subjects with colorectal cancer, esophageal cancer and other solid tumors.

Pharmacology

Edotecarin, formerly J-107088 is a novel, non-camptothecin, DNA topoisomerase-1 inhibitor. It is part of the class of compounds called indolocarbazoles. It is a novel inhibitor of topoisomerase I that induces single-strand DNA cleavage more effectively than NB-506 or camptothecin (CPT) and at different DNA sequences. The DNA-topoisomerase I complexes induced by edotecarin are more stable than those occurring after exposure to CPT or NB-506. The antitumor activity of edotecarin is less cell cycle dependent than other topoisomerase I inhibitors. Being an indolocarbazole, it is structurally related to staurosporine but does not possess protein kinase inhibitory properties. The antitumor activity of edotecarin has been tested in vitro and in vivo, and inhibition of tumor growth has been observed in breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models. Edotecarin is effective on cells that have acquired resistance related to P-glycoprotein. In vitro synergy has been demonstrated when edotecarin was tested in combination with cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, CPT, and gemcitabine.
Edotecarin is a synthetic indolocarbazole with antineoplastic activity. Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation. (NCI04)

Mechanism of Action

Edotecarin inhibits the enzyme topoisomerase I through stabilization of the DNA-enzyme complex and enhanced single-strand DNA cleavage, resulting in inhibition of DNA replication and decreased tumor cell proliferation.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Other CAS

174402-32-5

Metabolism Metabolites

Edotecarin does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism.

Wikipedia

Edotecarin

Biological Half Life

20 to 25 hours

Dates

Last modified: 02-18-2024
1: Saif MW, Sellers S, Diasio RB, Douillard JY. A phase I dose-escalation study of edotecarin (J-107088) combined with infusional 5-fluorouracil and leucovorin in patients with advanced/metastatic solid tumors. Anticancer Drugs. 2010 Aug;21(7):716-23. PubMed PMID: 20581657.
2: Sunami S, Nishimura T, Nishimura I, Ito S, Arakawa H, Ohkubo M. Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. J Med Chem. 2009 May 28;52(10):3225-37. PubMed PMID: 19397324.
3: Norden AD, Drappatz J, Muzikansky A, David K, Gerard M, McNamara MB, Phan P, Ross A, Kesari S, Wen PY. An exploratory survival analysis of anti-angiogenic therapy for recurrent malignant glioma. J Neurooncol. 2009 Apr;92(2):149-55. Epub 2008 Nov 29. PubMed PMID: 19043778.
4: Animati F, Berettoni M, Bigioni M, Binaschi M, Felicetti P, Gontrani L, Incani O, Madami A, Monteagudo E, Olivieri L, Resta S, Rossi C, Cipollone A. Synthesis, biological evaluation, and molecular modeling studies of rebeccamycin analogues modified in the carbohydrate moiety. ChemMedChem. 2008 Feb;3(2):266-79. PubMed PMID: 18157856.
5: Teicher BA. Next generation topoisomerase I inhibitors: Rationale and biomarker strategies. Biochem Pharmacol. 2008 Mar 15;75(6):1262-71. Epub 2007 Oct 22. Review. PubMed PMID: 18061144.
6: Bayes M. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Mar;29(2):153-73. PubMed PMID: 17440629.
7: Carvajal RD, Ilson DH, Noy A. Possible role of edotecarin, a novel topoisomerase I inhibitor, in therapy-related myelodysplastic syndrome. Leuk Lymphoma. 2007 Jan;48(1):192-4. PubMed PMID: 17325867.
8: Ciomei M, Croci V, Stellari F, Amboldi N, Giavarini R, Pesenti E. Antitumor activity of edotecarin in breast carcinoma models. Cancer Chemother Pharmacol. 2007 Jul;60(2):229-35. Epub 2006 Nov 7. PubMed PMID: 17089166.
9: Hurwitz HI, Cohen RB, McGovren JP, Hirawat S, Petros WP, Natsumeda Y, Yoshinari T. A phase I study of the safety and pharmacokinetics of edotecarin (J-107088), a novel topoisomerase I inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2007 Jan;59(1):139-47. Epub 2006 Jul 4. PubMed PMID: 16819636.
10: Ciomei M, Croci V, Ciavolella A, Ballinari D, Pesenti E. Antitumor efficacy of edotecarin as a single agent and in combination with chemotherapy agents in a xenograft model. Clin Cancer Res. 2006 May 1;12(9):2856-61. PubMed PMID: 16675581.

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